molecular formula C12H7ClF3N5S B2845097 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338420-97-6

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine

Cat. No.: B2845097
CAS No.: 338420-97-6
M. Wt: 345.73
InChI Key: VMTSMLIEVXSSPG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes:

  • Position 6: 3-Chloro-5-(trifluoromethyl)-2-pyridinyl substituent, contributing steric bulk, lipophilicity, and possible herbicidal or pharmacological effects .

The trifluoromethyl and chloro groups enhance resistance to metabolic degradation, while the pyridinyl moiety may influence target binding specificity.

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-18-3-6(5-21(10)20-11)9-8(13)2-7(4-17-9)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTSMLIEVXSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The reaction conditions often include the use of strong bases, such as n-butyllithium, and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and distillation-based separation are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives, amines, and various substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

The compound features a triazolo-pyrimidine core with significant modifications that enhance its biological activity. The presence of the trifluoromethyl group is particularly noteworthy for its role in increasing lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyrimidines exhibit promising anticancer properties. For instance, compounds similar to 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

  • Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy found that triazolopyrimidine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Neurological Disorders

Emerging evidence suggests that this compound may have neuroprotective effects, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease.

  • Case Study : A study in Neuropharmacology reported that certain triazolopyrimidine compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective mechanism against neurodegeneration .

Agricultural Applications

Beyond human health, compounds like This compound are being explored for their potential use as agrochemicals due to their herbicidal properties.

  • Case Study : Research conducted by agricultural scientists indicated that triazolopyrimidine derivatives could effectively control weed populations while minimizing harm to crops .

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Core Structure Position 2 Substituent Position 6/7 Substituent Key Functional Groups
Target Compound [1,2,4]triazolo[1,5-a]pyrimidine Methylsulfanyl 3-Chloro-5-(trifluoromethyl)-2-pyridinyl -Cl, -CF₃, -SMe
[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives (8a–8f) [1,2,4]triazolo[1,5-a]pyrimidine Sulfonamide 5,7-dimethoxy or 5,7-dimethyl -SO₂NH₂, -OCH₃, -CH₃
2-Amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7(4H)-one (25) [1,2,4]triazolo[1,5-a]pyrimidinone Amino (-NH₂) 3-Chlorobenzyl -Cl, -CH₂C₆H₄Cl, -C₂H₅
7-Chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (5h) [1,2,4]triazolo[1,5-a]pyrimidine Chlorine (Cl) 4-Fluorophenyl -Cl, -F
Compound 15 [1,2,4]triazolo[1,5-a]pyrimidine Morpholinomethyl-furan-thioalkyl 4-Fluoro-3-(trifluoromethyl)phenylamino -CF₃, -F, -S-alkyl
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Bromine (Br), phenyl 3-Chloro-5-(trifluoromethyl)-2-pyridinyl -Br, -Cl, -CF₃
Key Observations:
  • Position 2 : Sulfonamide (8a–8f) and methylsulfanyl (target) groups both enhance herbicidal activity but differ in electronic effects. Sulfonamides improve solubility, while -SMe increases lipophilicity .
  • Position 6/7 : The 3-chloro-5-trifluoromethylpyridinyl group (target and ) is associated with broad-spectrum bioactivity, including herbicidal and antimicrobial effects. Analogs with fluorophenyl (5h) or benzyl (25) groups prioritize pharmacological applications .
  • Core Variations : Pyrazolo[1,5-a]pyrimidines (e.g., ) exhibit similar substituent-driven activity but differ in hydrogen-bonding capacity compared to triazolo analogs.
Herbicidal Activity:
  • The target compound’s pyridinyl and -CF₃ groups align with herbicidal derivatives like 8a–8f, which showed efficacy against Amaranthus retroflexus (IC₅₀: 0.05–0.1 μM) .
  • Compound , despite a pyrazolo core, shares the same pyridinyl substituent and may act as a purine analog in plant metabolism inhibition.
Pharmacological Potential:
  • Compound 25 demonstrated moderate activity in CNS-related assays, attributed to its chlorobenzyl and ethyl groups .
  • Compounds 15–18 () displayed anti-tubercular activity (MIC: 2–8 μg/mL) due to trifluoromethyl and amino-linked substituents, suggesting the target compound could be optimized for similar applications .
Antimicrobial Effects:
  • Triazolopyrimidines with furyl-thioalkyl chains (e.g., 15–18) inhibited Staphylococcus aureus (MIC: 4–16 μg/mL), highlighting the role of sulfur-containing substituents .

Biological Activity

The compound 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClF3N3SC_{15}H_{13}ClF_3N_3S, with a molecular weight of approximately 363.79 g/mol. It exhibits a melting point range of 149-151 °C . The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique properties and biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, derivatives such as WS-898 have been shown to inhibit P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer cells. WS-898 demonstrated an IC50 value of 5.0 nM against drug-resistant cell lines, significantly enhancing the efficacy of paclitaxel in vivo without evident toxicity . This suggests that compounds like this compound may similarly influence drug resistance mechanisms.

Anti-inflammatory Activity

The compound's structural analogs have shown promising anti-inflammatory effects. In particular, studies on pyrimidine derivatives indicated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. The introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against specific targets such as COX enzymes and ABCB1. Furthermore, the methylsulfanyl group appears to play a role in modulating solubility and bioavailability .

Case Studies and Experimental Findings

Study Biological Activity Findings
Study 1AnticancerWS-898 reduced paclitaxel resistance in SW620/Ad300 cells (IC50 = 5.0 nM) .
Study 2Anti-inflammatoryDerivatives showed IC50 values against COX-2 comparable to celecoxib (0.04 μmol) .
Study 3SAR AnalysisElectron-withdrawing groups increased potency against ABCB1 and COX enzymes .

Q & A

Q. What are the optimal synthetic routes for preparing 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine?

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral and crystallographic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the triazolopyrimidine core and substituents (e.g., trifluoromethyl and pyridinyl groups) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} indicate C=N stretching in the triazole ring .
  • Melting Point : Typically observed between 573–580 K, verified via differential scanning calorimetry (DSC) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., N1–C2 = 1.33 Å, C–Cl = 1.74 Å) and confirms stereochemistry .

Q. What solvents and conditions are critical for its purification?

  • Recrystallization : Methanol or ethanol at reflux (65–78°C) yields high-purity crystals with minimal impurities .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7 v/v) effectively separates byproducts .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism of action?

Molecular docking reveals interactions with biological targets (e.g., viral proteases or kinases):

  • Target Selection : Prioritize proteins with conserved binding pockets for triazolopyrimidine scaffolds (e.g., HIV-1 reverse transcriptase) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor simulations. Key parameters include:
  • Grid box centered on the active site (20 Å3^3).
  • Scoring functions (e.g., MM-GBSA) to rank binding affinities .
    • Validation : Compare docking poses with crystallographic data (e.g., PDB ID: 3QIP) to ensure accuracy .

Q. What structural features influence its bioactivity?

Substituent effects are critical:

  • Electron-Withdrawing Groups (EWGs) : The 3-chloro-5-(trifluoromethyl)pyridinyl group enhances electrophilicity, improving target binding .
  • Methylsulfanyl Group : Increases lipophilicity, promoting membrane permeability (logP ~2.8) .
  • Triazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., Tyr181 in kinases) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Variation of Substituents :
  • Replace trifluoromethyl with cyano or nitro groups to assess electronic effects .
  • Modify the pyridinyl ring with halogens (F, Br) to study steric impacts .
    • Assay Design :
  • Use enzyme inhibition assays (e.g., IC50_{50} measurements) and cell-based cytotoxicity tests (e.g., MTT assay) .
    • Data Analysis : Correlate substituent Hammett constants (σ) with bioactivity to identify trends .

Q. What methodologies assess its environmental impact and degradation pathways?

Follow frameworks like Project INCHEMBIOL for environmental fate studies:

  • Abiotic Degradation : Hydrolysis at pH 5–9 (50°C, 72 hours) to identify breakdown products .
  • Biotic Transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor via LC-MS .
  • Ecotoxicity : Test on Daphnia magna (48-hour LC50_{50}) and algal growth inhibition .

Q. How to resolve contradictory bioactivity data across studies?

  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and confirm crystallinity .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Analogues : Compare with triazolopyrimidines like 5,7-dichloro derivatives to isolate substituent-specific effects .

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